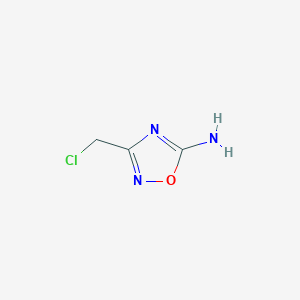

3-(Chloromethyl)-1,2,4-oxadiazol-5-amine

Description

Contextual Significance of 1,2,4-Oxadiazoles in Organic Synthesis

The 1,2,4-oxadiazole (B8745197) is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable interest in organic synthesis due to its unique electronic properties and its role as a bioisostere for esters and amides. The presence of the oxygen atom and the arrangement of the nitrogen atoms create a system with distinct regions of electron density, influencing its reactivity and intermolecular interactions.

In the realm of synthetic chemistry, 1,2,4-oxadiazoles are valued as stable, electron-withdrawing moieties that can be readily synthesized through various cyclization strategies. A common and efficient method involves the oxidative cyclization of amidoximes. For instance, the use of iodobenzene (B50100) diacetate (IBD) at ambient temperature has been shown to produce 3-amino-5-R-1,2,4-oxadiazoles in high yields. researchgate.net Another approach involves the reaction of amidoximes with cyanoguanidine in the presence of Lewis acids to afford 3-substituted 5-guanidino-1,2,4-oxadiazoles. researchgate.net The versatility of these synthetic routes allows for the introduction of a wide array of substituents at the C3 and C5 positions, enabling the fine-tuning of the molecule's properties.

The Unique Role of Chloromethyl and Amino Functionalities in Heterocyclic Scaffolds

The introduction of chloromethyl and amino functionalities onto a heterocyclic core, such as the 1,2,4-oxadiazole ring, imparts a rich and versatile chemical reactivity to the molecule. These groups serve as critical handles for further synthetic transformations, allowing for the elaboration of the core structure into more complex molecular architectures.

The chloromethyl group (-CH₂Cl) is a potent electrophilic site. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the construction of diverse molecular libraries. For example, the chloromethyl group on a 1,2,4-oxadiazole ring can react with N- and S-nucleophilic reagents, as demonstrated in the study of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan. researchgate.net This reactivity is fundamental to the use of such compounds as building blocks in multi-step syntheses.

The amino group (-NH₂) , on the other hand, is a versatile nucleophile and a key functional group in a vast array of organic molecules. Its presence on a heterocyclic ring can significantly influence the molecule's electronic properties and its ability to participate in hydrogen bonding. The amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, providing numerous avenues for structural modification. researchgate.net In the context of 1,2,4-oxadiazoles, the amino group can be a precursor to other functionalities, such as azo and nitro groups through oxidation. researchgate.net The interplay between the electron-donating nature of the amino group and the electron-withdrawing character of the 1,2,4-oxadiazole ring can lead to interesting electronic and reactivity patterns.

Positioning 3-(Chloromethyl)-1,2,4-oxadiazol-5-amine (B6250286) for Mechanistic and Synthetic Investigations

The compound this compound is strategically functionalized to serve as a valuable tool for both mechanistic and synthetic investigations. The juxtaposition of a reactive electrophilic center (the chloromethyl group) and a versatile nucleophilic center (the amino group) on the same 1,2,4-oxadiazole scaffold opens up a wide range of possibilities for chemical exploration.

For Mechanistic Investigations:

The molecule can be used to study the intramolecular interactions between the chloromethyl and amino groups, potentially leading to cyclization or rearrangement reactions under specific conditions.

The electronic communication between the electron-donating amino group and the electrophilic chloromethyl group, mediated by the 1,2,4-oxadiazole ring, can be investigated to understand the transmission of electronic effects through this heterocyclic system.

The relative reactivity of the two functional groups towards different reagents can be explored, providing insights into chemoselectivity in polyfunctionalized heterocyclic systems.

For Synthetic Investigations:

As a bifunctional building block, this compound can be utilized in the synthesis of novel, more complex heterocyclic systems. The two functional groups can be reacted sequentially or in a one-pot fashion to construct diverse molecular frameworks.

The chloromethyl group can serve as an anchor point for immobilization on a solid support, enabling the use of this scaffold in combinatorial synthesis and the generation of compound libraries.

The amino group can be a handle for the introduction of pharmacophoric groups or for the construction of larger molecules through peptide-like coupling reactions.

In essence, this compound is not just a singular chemical entity but a platform for further chemical innovation. Its unique combination of a stable heterocyclic core and two reactive functional groups positions it as a promising substrate for the development of new synthetic methodologies and the exploration of fundamental chemical principles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c4-1-2-6-3(5)8-7-2/h1H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTPVUDJOZIMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine and Its Core Structure

Retrosynthetic Analysis for the 1,2,4-Oxadiazole (B8745197) Framework

A retrosynthetic analysis of the 3-(chloromethyl)-1,2,4-oxadiazol-5-amine (B6250286) structure reveals several key disconnections for the formation of the 1,2,4-oxadiazole ring. The most common and versatile approach involves the disconnection of the N2-C3 and O1-C5 bonds, leading back to an amidoxime (B1450833) and a reactive carbonyl derivative or its equivalent. Specifically for the target molecule, this would involve a precursor that can provide the 5-amino group and another that incorporates the 3-(chloromethyl) moiety.

A primary retrosynthetic pathway for 5-amino-1,2,4-oxadiazoles points to the reaction between an amidoxime and a cyanamide (B42294) or a carbodiimide (B86325). To incorporate the 3-(chloromethyl) group, one could envision starting with 2-chloroacetamidoxime. The retrosynthetic strategy is outlined below:

Figure 1: Retrosynthetic analysis of this compound.

Classical and Modern Approaches to 1,2,4-Oxadiazole Ring Construction

The construction of the 1,2,4-oxadiazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Cycloaddition Reactions (e.g., from amidoximes with acyl chlorides or carboxylic acids)

The most widely employed method for the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative, typically an acyl chloride, anhydride, or the carboxylic acid itself activated with a coupling agent. rjptonline.orgnih.gov This reaction proceeds through an initial O-acylation of the amidoxime, followed by a dehydrative cyclization to form the oxadiazole ring.

For the synthesis of a 3-substituted-1,2,4-oxadiazole, the substituent on the amidoxime determines the group at the 3-position of the resulting heterocycle. For instance, reacting an amidoxime with an acyl chloride would place the acyl group at the 5-position. To synthesize the target molecule via this route, one would need to employ a strategy where the amine at C5 is introduced from a suitable acylating agent, which can be challenging.

| Precursor 1 | Precursor 2 | Conditions | Product | Reference |

| Amidoxime | Acyl Chloride | Base (e.g., pyridine), heat | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime | Carboxylic Acid | Coupling agent (e.g., DCC, EDC), heat | 3,5-Disubstituted-1,2,4-oxadiazole | rjptonline.org |

| Amidoxime | Anhydride | Heat | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

Cyclization of Hydrazides and Related Precursors

While the cyclization of acylhydrazides is a common route to 1,3,4-oxadiazoles, specific methodologies involving hydrazide-related precursors can lead to the 1,2,4-oxadiazole isomer. However, the more direct and common precursors for the 1,2,4-oxadiazole ring remain amidoximes. The literature primarily directs the use of hydrazides towards the synthesis of the 1,3,4-oxadiazole (B1194373) regioisomer. Therefore, this approach is less relevant for the specific synthesis of the 1,2,4-oxadiazole core of the target molecule.

Strategic Introduction of the Chloromethyl Group

The introduction of the chloromethyl group at the 3-position is a critical step that requires careful consideration of the precursor and the reaction conditions to ensure regioselectivity.

Halogenation Methods and Precursor Modifications

A straightforward approach to introduce the chloromethyl group is to start with a precursor that already contains this functionality. 2-Chloroacetamidoxime is a key and readily available starting material for this purpose. This amidoxime can then be reacted with a suitable reagent to form the 5-amino-1,2,4-oxadiazole (B13162853) ring.

Alternatively, a methyl group at the 3-position of a pre-formed 1,2,4-oxadiazole ring could be subjected to halogenation. However, such direct halogenation reactions can lack selectivity and may require harsh conditions that could be incompatible with the amino group at the 5-position. Therefore, the use of a pre-functionalized precursor like 2-chloroacetamidoxime is generally the preferred strategy.

Regioselective Synthesis of 3- and 5-(Chloromethyl) Isomers

The regioselectivity of the synthesis is dictated by the choice of starting materials. To obtain the 3-(chloromethyl) isomer, the chloromethyl group must be part of the amidoxime precursor. Conversely, to obtain the 5-(chloromethyl) isomer, a chloroacetyl derivative would be used as the acylating agent in a reaction with an appropriate amidoxime.

For the synthesis of this compound, the reaction of 2-chloroacetamidoxime with cyanamide or a protected cyanamide derivative would be the most direct route. The reaction of amidoximes with carbodiimides is also a known method for the synthesis of 5-amino-1,2,4-oxadiazoles.

| Amidoxime Precursor | C5 Precursor | Product |

| 2-Chloroacetamidoxime | Cyanamide | This compound |

| Formamidoxime | Chloroacetyl cyanide | 5-(Chloromethyl)-1,2,4-oxadiazol-3-amine |

The synthesis of the closely related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, has been reported, which confirms the feasibility of constructing a 1,2,4-oxadiazole ring bearing a chloromethyl group. researchgate.net This synthesis likely proceeds from a furazan-containing amidoxime and a chloroacetyl derivative, highlighting the modularity of these synthetic approaches.

Amination at the C-5 Position: Methodological Development

The introduction of an amino group at the C-5 position of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target compound. Methodologies for this transformation can be broadly categorized into direct amination approaches and functional group interconversions.

Direct amination involves the introduction of the amino group in a single step from a suitable precursor. One prominent method is the reaction of a 5-trihalomethyl-1,2,4-oxadiazole with an amine. acs.org This approach leverages the high reactivity of the trihalomethyl group as a leaving group for nucleophilic substitution. For the synthesis of this compound, a plausible precursor would be 3-(chloromethyl)-5-(trichloromethyl)-1,2,4-oxadiazole. The reaction with ammonia (B1221849) or a protected amine source would yield the desired product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. Temperatures can range from 0 to 150 °C, and the reaction can be carried out in various solvents, including water, alcohols, or benzene. acs.org Often, using an excess of the amine can also serve as the reaction medium. acs.org

Another direct approach involves the reaction of guanidine (B92328) with a benzhydroxamyl chloride. researchgate.net While this method is more specific to the synthesis of 5-guanidino-1,2,4-oxadiazoles, it highlights the utility of amidoxime-like precursors in direct amination reactions.

A more versatile direct amination involves the reaction of primary or secondary amines with 5-trichloromethyl-1,2,4-oxadiazoles. researchgate.net This method offers a general route to a variety of 5-amino-1,2,4-oxadiazole derivatives.

The following table summarizes key aspects of direct amination approaches:

| Precursor | Reagent | Product | Key Features |

| 3-(Chloromethyl)-5-(trichloromethyl)-1,2,4-oxadiazole | Ammonia/Amine | This compound | Good leaving group, versatile for different amines. acs.org |

| Benzhydroxamyl chloride | Guanidine | 5-Guanidino-1,2,4-oxadiazole | Specific for guanidino derivatives. researchgate.net |

| 5-Trichloromethyl-1,2,4-oxadiazole | Primary/Secondary Amine | 5-(Substituted)-amino-1,2,4-oxadiazole | General and versatile method. researchgate.net |

Functional group interconversion provides an alternative pathway to the C-5 amino group, often starting from a more readily accessible 1,2,4-oxadiazole derivative. A widely used method is the reaction of amidoximes with carbodiimides. nih.gov This reaction proceeds to form 5-amino-substituted 1,2,4-oxadiazoles in good yields. nih.gov For the synthesis of the target compound, 2-chloro-N-hydroxyacetamidine could be reacted with a suitable carbodiimide.

Another effective method involves the palladium-catalyzed reaction of amidoximes with isocyanides. rsc.org This approach forms new C-N and C-O bonds via isocyanide insertion, leading to 5-amino-1,2,4-oxadiazoles under mild conditions. rsc.org

The reaction of amidoximes with N-cyanoimidates also yields 5-amino-1,2,4-oxadiazoles. researchgate.net This method provides a straightforward route to the desired amino-substituted heterocycle.

Furthermore, 1,2,4-oxadiazol-5(4H)-ones can be converted to 5-dialkylamino-1,2,4-oxadiazoles through a Ph3P-I2 mediated amination with tertiary amines. organic-chemistry.org This reaction proceeds via a one-step N-dealkylative functionalization.

The following table outlines various functional group interconversion strategies:

| Starting Material | Reagent | Product | Key Features |

| Amidoxime | Carbodiimide | 5-Amino-1,2,4-oxadiazole | Convenient and straightforward. nih.gov |

| Amidoxime | Isocyanide | 5-Amino-1,2,4-oxadiazole | Palladium-catalyzed, mild conditions. rsc.org |

| Amidoxime | N-Cyanoimidate | 5-Amino-1,2,4-oxadiazole | Direct formation of the amino-substituted ring. researchgate.net |

| 1,2,4-Oxadiazol-5(4H)-one | Tertiary Amine/Ph3P-I2 | 5-Dialkylamino-1,2,4-oxadiazole | N-dealkylative amination. organic-chemistry.org |

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its core structure is crucial for developing environmentally benign and sustainable processes. Key areas of focus include solvent selection, the use of catalytic pathways, and maximizing atom economy.

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For the synthesis of 1,2,4-oxadiazoles, water has been successfully employed as a solvent, particularly in microwave-assisted reactions. The use of a mixture of acetone (B3395972) and water has also been shown to be effective. researchgate.net Solvent-free conditions, where the reaction is carried out by grinding the reactants together, sometimes with a solid support like basic alumina, represent an even greener approach. researchgate.net

Catalytic methods are a cornerstone of green chemistry as they reduce the amount of waste generated by avoiding the use of stoichiometric reagents. In the synthesis of 1,2,4-oxadiazoles, various catalysts have been employed. For instance, PTSA-ZnCl2 has been used as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org Graphene oxide has also been utilized as a metal-free, heterogeneous catalyst for the synthesis of these compounds. nih.gov

The following table provides a summary of green chemistry approaches in 1,2,4-oxadiazole synthesis:

| Green Principle | Approach | Example | Benefits |

| Solvent Selection | Use of water or water/acetone mixtures | Microwave-assisted synthesis in aqueous media. researchgate.net | Reduced toxicity and environmental impact. |

| Solvent Selection | Solvent-free conditions | Grinding reactants with basic alumina. | Elimination of solvent waste. |

| Catalysis | Use of mild acid catalysts | PTSA-ZnCl2 for cyclization. organic-chemistry.org | High efficiency and mild conditions. |

| Catalysis | Use of heterogeneous catalysts | Graphene oxide for oxadiazole formation. nih.gov | Easy catalyst recovery and reuse. |

| Atom Economy | One-pot reactions | Synthesis from nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org | Reduced waste and improved efficiency. |

Reaction Optimization and Yield Enhancement Techniques

Maximizing the yield of this compound is a key objective in its synthesis. Several techniques can be employed to optimize reaction conditions and enhance yields.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions and improving yields. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. rsc.org In the synthesis of 1,2,4-oxadiazoles, microwave heating has been shown to provide higher conversions in significantly shorter times compared to conventional heating. rsc.org One-pot, solvent-free microwave-assisted synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles has been reported to give high yields and purity. researchgate.net

The use of polymer-supported reagents is another effective technique for yield enhancement and simplification of product purification. rsc.org For example, polymer-supported carbodiimide can be used for the coupling of carboxylic acids and amidoximes, followed by microwave-assisted cyclization to afford 1,2,4-oxadiazoles in high yields. rsc.org The spent polymer reagent can be easily removed by filtration, simplifying the work-up procedure.

Optimization of reaction parameters such as temperature, reaction time, and the choice of reagents and solvents is also crucial. For instance, in the synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, various dehydrating agents and solvents were screened to identify the optimal conditions for the cyclodehydration step.

The table below highlights some key optimization and yield enhancement techniques:

Temperature, Pressure, and Time Dependencies

The operational parameters of temperature, pressure, and reaction time are critical in the synthesis of 1,2,4-oxadiazoles, directly influencing reaction rate, yield, and purity. Synthetic procedures are typically conducted at atmospheric pressure.

Temperature: The thermal conditions for 1,2,4-oxadiazole synthesis are highly dependent on the specific pathway and reagents used. Many modern methods are optimized to proceed at room temperature (ambient temperature), particularly those involving highly reactive intermediates or the use of potent activating agents and catalysts. mdpi.comnih.gov For instance, base-catalyzed cyclizations of O-acylamidoximes in polar aprotic solvents like DMSO can be highly efficient at room temperature. mdpi.com However, traditional methods or less reactive substrates may require elevated temperatures to drive the necessary cyclodehydration step. It is common to see reactions performed under reflux conditions in solvents like toluene (B28343) or at specific high temperatures, such as 100-150 °C, especially in condensations involving less reactive partners. researchgate.netosti.gov Conversely, the initial acylation of an amidoxime is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic reaction before heating to promote cyclization.

Time: Reaction times are inversely related to temperature and catalyst efficiency, ranging from minutes to over 24 hours. The use of microwave irradiation has been shown to dramatically reduce reaction times, often completing the synthesis in minutes compared to the hours required for conventional heating. nih.govorganic-chemistry.org Reactions conducted at room temperature may require longer durations, typically from 5 to 16 hours, to achieve completion. mdpi.com Progress is almost always monitored by techniques such as Thin-Layer Chromatography (TLC) to determine the point of completion.

The interplay between these factors is crucial for optimizing the synthesis of compounds like this compound, balancing reaction speed with the potential for thermal degradation or side-product formation.

Table 1: Influence of Temperature and Time on 1,2,4-Oxadiazole Synthesis

| Reaction Type | Typical Temperature Range | Typical Duration | Notes |

|---|---|---|---|

| Base-catalyzed cyclization (in DMSO) | Room Temperature | 10 min - 5 h | Highly efficient for O-acylamidoximes. mdpi.com |

| Amidoxime + Carbodiimide | Room Temp. to Reflux | 12 - 24 h | Solvent choice (e.g., Toluene, DMF) can influence required temperature. researchgate.net |

| Amidoxime + Acid Derivative (Two-step) | 0 °C to 100 °C | 4 - 16 h | Initial acylation often at 0 °C, followed by heating for cyclization. |

| Microwave-assisted Synthesis | 100 - 150 °C | 5 - 30 min | Significant rate acceleration. nih.govorganic-chemistry.org |

| High-Temperature Condensation | 150 - 180 °C | 4 - 8 h | Used for less reactive substrates, sometimes under solvent-free conditions. osti.govrsc.org |

Role of Additives and Catalysts

Additives and catalysts are fundamental to the efficient synthesis of the 1,2,4-oxadiazole core, serving to activate substrates, facilitate bond formation, and promote the key cyclodehydration step.

Bases: Basic additives are the most common promoters for the final ring-closing step. In the synthesis from an O-acylamidoxime intermediate, a base is used to deprotonate the hydroxyl group, initiating the intramolecular nucleophilic attack that leads to cyclization and elimination of water. A wide array of both inorganic and organic bases are employed.

Inorganic Bases: Potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) are highly effective, particularly in polar aprotic solvents like DMSO. mdpi.com KOH, in particular, has been shown to be highly efficient, often in catalytic amounts. mdpi.com

Organic Bases: Amines such as triethylamine (B128534) (TEA) and pyridine (B92270) are frequently used, especially when the reaction involves an acid chloride, where they also serve as acid scavengers. More specialized bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be utilized.

Catalysts: While many syntheses are base-promoted, various catalytic systems have been developed to enhance efficiency and proceed under milder conditions.

Lewis Acids: Combinations like p-Toluenesulfonic acid (PTSA) with Zinc Chloride (ZnCl2) can effectively catalyze the reaction between amidoximes and nitriles. organic-chemistry.org Other Lewis acids, such as Scandium(III) triflate (Sc(OTf)3), have been used to catalyze condensations with orthoesters. mdpi.com

Coupling and Dehydrating Agents: In syntheses starting from amidoximes and carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid. researchgate.net For oxidative cyclizations, hypervalent iodine reagents such as PhI(OAc)2 (PIDA) act as both oxidant and promoter to facilitate N-O bond formation. rsc.org

Organocatalysts: In some specialized methods, certain reagents can play a dual role. For example, benzyl (B1604629) thiols have been reported to act as both reactants and organocatalysts, facilitating the dehydroaromatization step under transition-metal-free conditions. rsc.org

The choice of catalyst or additive is dictated by the specific synthetic route, the nature of the substituents on the starting materials, and the desired reaction conditions (e.g., temperature, solvent).

Table 2: Common Additives and Catalysts in 1,2,4-Oxadiazole Synthesis

| Catalyst/Additive | Class | Function | Typical Reaction |

|---|---|---|---|

| KOH, NaOH, K2CO3 | Inorganic Base | Promotes cyclodehydration | O-acylamidoxime cyclization mdpi.com |

| Triethylamine (TEA), Pyridine | Organic Base | Promotes cyclization, Acid scavenger | Amidoxime + Acid Chloride |

| PTSA-ZnCl2 | Lewis Acid Catalyst | Catalyzes condensation | Amidoxime + Nitrile organic-chemistry.org |

| PhI(OAc)2 (PIDA) | Oxidant | Promotes oxidative N-O bond formation | Oxidative cyclization of N-acylguanidines rsc.org |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates carboxylic acids | Amidoxime + Carboxylic Acid researchgate.net |

| Cyanogen Bromide (BrCN) | Reagent/Cyclizing Agent | Provides C5 and amino group | Amidoxime cyclization to 5-amino-1,2,4-oxadiazole mdpi.com |

Chemical Reactivity and Derivatization of 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine

Reactivity of the Chloromethyl Moiety: Nucleophilic Substitution Reactions

The chloromethyl group attached to the 1,2,4-oxadiazole (B8745197) ring is a primary alkyl halide, rendering it highly susceptible to nucleophilic substitution reactions. This site serves as a key handle for introducing a variety of functional groups and extending the molecular framework.

Scope and Mechanisms of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The pathway taken is largely determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For 3-(Chloromethyl)-1,2,4-oxadiazol-5-amine (B6250286), the carbon atom bearing the chlorine is a primary carbon. Primary alkyl halides strongly favor the SN2 mechanism. This is due to two main factors:

Steric Hindrance : The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. Primary carbons are the least sterically hindered, allowing easy access for the nucleophile.

Carbocation Stability : The SN1 mechanism proceeds through a carbocation intermediate. Primary carbocations are highly unstable and their formation is energetically unfavorable, thus disfavoring the SN1 pathway.

The SN2 reaction is a single, concerted step where the nucleophile attacks as the leaving group (chloride ion) departs. This process leads to an inversion of stereochemistry at the reaction center, although this is not applicable to the achiral chloromethyl group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Therefore, nucleophilic substitutions on the chloromethyl moiety of this compound are expected to proceed almost exclusively via the SN2 pathway.

Derivatization to Ethers, Thioethers, and Amines

The electrophilic nature of the chloromethyl group's carbon atom allows for reactions with a wide array of oxygen, sulfur, and nitrogen nucleophiles to form ethers, thioethers, and amines, respectively.

Ethers: The synthesis of ethers from alkyl halides is classically achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion (a strong nucleophile) with the alkyl halide. For this compound, this would involve deprotonating a chosen alcohol (R-OH) with a strong base like sodium hydride (NaH) to form the alkoxide (R-O⁻), which then displaces the chloride in an SN2 reaction.

Interactive Data Table: Plausible Ether Derivatives via Williamson Synthesis

| Nucleophile (Alkoxide) | Reagent (Alcohol) | Product |

| Sodium methoxide (B1231860) (NaOCH₃) | Methanol | 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine |

| Sodium ethoxide (NaOCH₂CH₃) | Ethanol | 3-(Ethoxymethyl)-1,2,4-oxadiazol-5-amine |

| Sodium phenoxide (NaOPh) | Phenol | 3-(Phenoxymethyl)-1,2,4-oxadiazol-5-amine |

Thioethers: The formation of thioethers occurs through the reaction of the chloromethyl group with a thiol or thiolate nucleophile. These reactions are typically efficient due to the high nucleophilicity of sulfur compounds. For instance, condensing 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles with various 2-mercaptobenzimidazoles in the presence of a base like potassium carbonate in DMF yields the corresponding thioether derivatives. researchgate.net A similar strategy can be applied to the title compound.

Interactive Data Table: Representative Thioether Derivatives

| Nucleophile | Base/Solvent | Product Class | Reference |

| 2-Mercaptobenzimidazole | K₂CO₃ / DMF | 5-{[(1H-benzo[d]imidazol-2-yl)thio]methyl}-1,2,4-oxadiazole derivatives | researchgate.net |

| Sodium thiophenoxide | N/A | Aryl thioethers | General SN2 |

| Sodium hydrosulfide | N/A | Thiols (via subsequent protonation) | General SN2 |

Amines: The chloromethyl group readily reacts with various nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, to yield the corresponding substituted aminomethyl derivatives. researchgate.net A common route to primary amines is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid over-alkylation. nih.gov This method has been successfully applied to 5-chloromethyl-3-aryl-1,2,4-oxadiazoles to produce 5-aminomethyl-3-aryl-1,2,4-oxadiazoles. nih.gov

Interactive Data Table: Representative Amine Derivatives

| Nucleophile | Reaction Type | Product Class | Reference |

| Potassium phthalimide | Gabriel Synthesis | Primary amines (after hydrolysis) | nih.gov |

| Diethylamine | Direct Alkylation | Tertiary amines | researchgate.net |

| Aniline | Direct Alkylation | Secondary amines | researchgate.net |

Formation of Quaternary Ammonium (B1175870) Salts and Subsequent Transformations

Tertiary amines can act as nucleophiles, attacking the chloromethyl group to form quaternary ammonium salts. mdpi.com These salts are permanently charged ionic compounds. The reaction, known as quaternization or the Menshutkin reaction, is a classic SN2 process. For example, reacting this compound with a tertiary amine like triethylamine (B128534) or pyridine (B92270) would yield the corresponding triethylammonium (B8662869) or pyridinium (B92312) salt.

The formation of these salts can significantly alter the physicochemical properties of the parent molecule, notably increasing its water solubility. mdpi.com Quaternary ammonium salts themselves have applications, but they can also serve as intermediates for further transformations. For example, they can be used in phase-transfer catalysis or undergo elimination reactions (Hofmann elimination) under strong basic conditions, although the latter is less relevant for this specific structure. The modification of a molecule with a quaternary ammonium group is a known strategy to enhance biological activity. mdpi.com

Reactivity of the C-5 Amino Group: Acylation, Alkylation, and Condensation

The primary amino group at the C-5 position of the 1,2,4-oxadiazole ring is nucleophilic and can undergo a variety of reactions typical of aromatic or heterocyclic amines. These include reactions with electrophiles like acyl chlorides, alkyl halides, and carbonyl compounds.

Formation of Amides, Ureas, and Sulfonamides

Amides: The C-5 amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amides. This reaction is a common method for derivatizing amino groups on heterocyclic rings. researchgate.netnih.gov For example, treatment with acetyl chloride would yield N-(3-(chloromethyl)-1,2,4-oxadiazol-5-yl)acetamide.

Ureas: Reaction of the C-5 amino group with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a straightforward route to substituted ureas and thioureas, respectively. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. Such derivatizations have been reported for analogous 2-amino-1,3,4-oxadiazoles and 5-aminomethyl-1,2,4-oxadiazoles. nih.gov

Sulfonamides: Sulfonamides can be synthesized by reacting the C-5 amino group with sulfonyl chlorides (R-SO₂Cl) in the presence of a base. The resulting sulfonamide linkage is a key feature in many therapeutic agents. The synthesis of various 1,2,4-oxadiazole-sulfonamide hybrids has been explored, highlighting the accessibility of this functional group. nih.govacs.orgnih.gov

Interactive Data Table: Derivatives of the C-5 Amino Group

| Reagent | Product Class |

| Acetyl chloride | Amide |

| Benzoyl chloride | Amide |

| Phenyl isocyanate | Urea |

| Phenyl isothiocyanate | Thiourea |

| Benzenesulfonyl chloride | Sulfonamide |

| p-Toluenesulfonyl chloride | Sulfonamide |

Exploration of Imine and Schiff Base Derivatives

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases (-N=CH-R). dergipark.org.tr This reaction typically requires acid catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases derived from heterocyclic amines are of significant interest due to their diverse biological activities and roles as ligands in coordination chemistry. nih.gov The reaction of 2-amino-1,3,4-oxadiazoles with various aromatic aldehydes to form the corresponding Schiff bases has been well-documented, indicating that the C-5 amino group of the title compound should exhibit similar reactivity. researchgate.netasianpubs.org

Interactive Data Table: Representative Schiff Base Formation

| Carbonyl Compound | Catalyst | Product | Reference (Analogous) |

| Benzaldehyde | Acetic Acid | N-benzylidene-3-(chloromethyl)-1,2,4-oxadiazol-5-amine | asianpubs.org |

| 4-Chlorobenzaldehyde | Acetic Acid | N-(4-chlorobenzylidene)-3-(chloromethyl)-1,2,4-oxadiazol-5-amine | asianpubs.org |

| Salicylaldehyde | Acetic Acid | 2-(((3-(chloromethyl)-1,2,4-oxadiazol-5-yl)imino)methyl)phenol | nih.gov |

Transformations Involving the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond and low aromaticity, which renders it susceptible to various rearrangements and ring-opening reactions, often leading to the formation of more stable heterocyclic structures. osi.lvresearchgate.net

The stability of the 1,2,4-oxadiazole ring is significantly influenced by its substituents and the reaction conditions. The inherent weakness of the O-N bond is a primary factor contributing to its susceptibility to cleavage. osi.lvresearchgate.net For instance, reductive opening of the 1,2,4-oxadiazole ring has been observed in derivatives treated with hydrazine, particularly when the C-5 position is unsubstituted. researchgate.net However, the presence of certain substituents can confer stability; for example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl) furazan (B8792606) is reported to be inert to the action of hydrazine, demonstrating that substitution patterns play a crucial role in the ring's reactivity. researchgate.net The chemical properties and transformations of related structures, such as 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, have been scrutinized, highlighting the reactivity of the 1,2,4-oxadiazole ring in complex molecular scaffolds. researchgate.net

The 1,2,4-oxadiazole nucleus is known to undergo several classical rearrangement reactions, driven by the formation of more thermodynamically stable heterocyclic systems. osi.lvresearchgate.net These transformations are fundamental to the chemical reactivity of compounds like this compound.

Key rearrangement pathways include:

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This pathway is particularly relevant for 1,2,4-oxadiazoles bearing good leaving groups. osi.lvresearchgate.net For example, 3-chloro-1,2,4-oxadiazoles can undergo nucleophilic attack at the C(5) position. This leads to the formation of an open-chain intermediate which can subsequently cyclize, often with the elimination of a small molecule, to generate a new heterocyclic system. chim.it

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement of 1,2,4-oxadiazoles. It involves an internal nucleophilic attack by a Z atom within a three-atom side chain on the electrophilic N(2) atom of the oxadiazole ring. chim.it The process results in the cleavage of the weak O-N bond and the formation of a new, more stable ring system. chim.it

Photochemical Rearrangements: Upon photo-induction, 1,2,4-oxadiazoles can form reactive open-chain intermediates. These intermediates can evolve into various products depending on the reaction conditions, including undergoing a ring contraction-ring expansion to form 1,3,4-oxadiazoles. chim.it

The following table summarizes prominent rearrangement reactions of the 1,2,4-oxadiazole ring.

| Rearrangement Type | Description | Driving Force | Typical Conditions |

|---|---|---|---|

| ANRORC | Addition of a Nucleophile, followed by Ring Opening and Ring Closure to form a new heterocycle. osi.lvresearchgate.netchim.it | Formation of a more stable heterocyclic system. | Presence of a strong nucleophile and a suitable leaving group on the ring. |

| Boulton-Katritzky (BKR) | Internal nucleophilic substitution involving a side-chain atom attacking the ring's N(2) atom. chim.it | Cleavage of the weak O-N bond and formation of more stable C-N, N-N, or S-N bonds. chim.it | Thermal (heating). |

| Photochemical Rearrangement | Formation of a reactive open-chain intermediate upon irradiation, which can cyclize to different isomers. chim.it | Absorption of light energy to overcome activation barriers. | UV irradiation, often under basic or specific solvent conditions. |

Advanced Functionalization Strategies of the Heterocyclic Core

Beyond transformations of the ring itself, modern synthetic methods allow for precise functionalization of the heterocyclic core and its substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they have been widely applied to the synthesis and modification of heterocyclic compounds. nih.govmit.edu For a molecule like this compound, several strategies can be envisioned. The amino group could potentially undergo N-arylation via Buchwald-Hartwig amination. nih.gov The chloromethyl group serves as a reactive handle for various nucleophilic substitution reactions. researchgate.net

Furthermore, the heterocyclic core itself can be functionalized. Suzuki-Miyaura cross-coupling reactions, for instance, are effective for creating new C-C bonds between heterocyclic halides and boronic acids. researchgate.net While the target molecule does not have a halogen on the ring, related chloro-substituted oxadiazole-pyridine systems have been successfully employed in Suzuki reactions, indicating the compatibility of the oxadiazole ring with these conditions. researchgate.net The synthesis of aminomethylarenes via Suzuki-Miyaura coupling of aminomethyltrifluoroborates demonstrates the utility of this reaction for installing functional groups relevant to the target molecule. nih.gov

The table below outlines common palladium-catalyzed cross-coupling reactions applicable to heterocyclic systems.

| Reaction Name | Bond Formed | Coupling Partners | General Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Organoboron compound + Organohalide/Triflate | Arylation and vinylation of heterocyclic cores. researchgate.netnih.gov |

| Buchwald-Hartwig Amination | C-N | Amine + Organohalide/Triflate | N-Arylation of amino-substituted heterocycles. nih.govmit.edu |

| Heck Reaction | C-C | Alkene + Organohalide/Triflate | Alkenylation of heterocyclic systems. |

| Sonogashira Coupling | C-C | Terminal alkyne + Organohalide/Triflate | Alkynylation of heterocycles. |

| Stille Coupling | C-C | Organotin compound + Organohalide/Triflate | Versatile C-C bond formation, though toxicity of tin reagents is a concern. nih.gov |

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. dntb.gov.ua This approach allows for the conversion of inert C-H bonds into new C-C or C-X bonds. The regioselectivity of these reactions is often controlled by directing groups, which coordinate to a transition metal catalyst and position it in proximity to a specific C-H bond. rsc.org

For a substituted 1,2,4-oxadiazole, C-H functionalization could theoretically be directed to positions on an aryl substituent attached to the ring or potentially at the C-H bonds of the methyl group, although the latter is less common than substitution of the chloride. The development of site-selective C-H functionalization of heteroarenes provides a powerful toolkit for molecular editing. dntb.gov.uamdpi.com For example, regioselective lithiation followed by transmetalation and Negishi cross-coupling has been used for the functionalization of saturated heterocycles like 1,3-oxazinanes, demonstrating the principle of achieving high selectivity. nih.gov While specific examples for this compound are not extensively documented, the general principles of transition-metal-catalyzed C-H activation represent a frontier for the advanced functionalization of this and related heterocyclic cores.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 3-(Chloromethyl)-1,2,4-oxadiazol-5-amine (B6250286).

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Analysis

Analysis of 1D NMR spectra provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The chloromethyl group (-CH₂Cl) would exhibit a singlet in a typical range of δ 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom and the oxadiazole ring. The amine group (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, but is generally expected between δ 5.0-7.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display three distinct signals. The carbon of the chloromethyl group is anticipated to resonate at approximately δ 40-50 ppm. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are expected at the lower end of the aromatic region, typically between δ 150-170 ppm. The C3 carbon (attached to the chloromethyl group) and the C5 carbon (attached to the amine group) would have distinct chemical shifts influenced by their respective substituents.

¹⁵N NMR: The ¹⁵N NMR spectrum would provide insight into the electronic environment of the three nitrogen atoms. The amine nitrogen would have a chemical shift characteristic of primary amines. The two nitrogen atoms within the oxadiazole ring (N2 and N4) would show distinct resonances, with their precise chemical shifts being sensitive to the electronic effects of the substituents on the ring.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Cl | 4.5 - 5.0 (s) | 40 - 50 |

| -NH₂ | 5.0 - 7.0 (br s) | N/A |

| C3 | N/A | 150 - 170 |

| C5 | N/A | 150 - 170 |

Note: s = singlet, br s = broad singlet. Shifts are relative to TMS and are estimates based on similar structures.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity Mapping

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the absence of proton-proton coupling, as all proton signals are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show a direct correlation between the chloromethyl protons and the carbon to which they are attached, confirming the assignment of the -CH₂Cl group in both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space interactions, which might be observed between the amine protons and the chloromethyl protons, providing information about the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₃H₄ClN₃O), the exact mass can be calculated and compared to the experimental value to confirm the elemental composition. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Table 4.2.1: Predicted HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₃H₅ClN₃O⁺ | 134.01157 |

| [M+Na]⁺ | C₃H₄ClN₃ONa⁺ | 155.99351 |

Note: Values are for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. For 1,2,4-oxadiazoles, fragmentation often involves the cleavage of the heterocyclic ring. A plausible fragmentation pathway for this compound could involve the loss of the chloromethyl radical or cleavage of the N-O and C-C bonds within the ring, which is a characteristic fragmentation for this class of compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups. The N-H stretching vibrations of the primary amine group are expected as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the chloromethyl group would appear around 2950-3000 cm⁻¹. The C=N and N-O stretching vibrations of the oxadiazole ring would likely produce characteristic bands in the 1500-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The C-Cl stretch is expected in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the molecule, particularly the breathing modes of the oxadiazole ring, are often strong in the Raman spectrum, whereas they may be weak in the IR spectrum.

Table 4.3: Predicted Key Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 |

| -CH₂Cl | C-H Stretch | 2950 - 3000 |

| 1,2,4-Oxadiazole | C=N Stretch | 1500 - 1650 |

| 1,2,4-Oxadiazole | Ring Vibrations | 1300 - 1400 |

Characteristic Absorption Bands for Functional Groups

For the compound this compound, one would expect to observe characteristic absorption bands corresponding to its key functional groups. These would typically include:

N-H stretching vibrations for the primary amine (-NH₂) group, usually appearing in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the chloromethyl (-CH₂Cl) group, typically found around 2850-3000 cm⁻¹.

C=N stretching vibrations within the 1,2,4-oxadiazole ring, expected in the 1500-1690 cm⁻¹ range.

N-O and C-O stretching vibrations of the oxadiazole ring.

C-Cl stretching vibrations , which are typically observed in the 600-800 cm⁻¹ region.

However, a diligent search for experimental IR or Raman spectra for this compound has not yielded specific published data. While studies on related oxadiazole structures exist, applying their spectral data to this specific isomer would be scientifically inaccurate.

Conformational Insights from Vibrational Data

Without experimental vibrational spectra, a conformational analysis based on this data is not possible. Such an analysis would typically involve examining shifts in vibrational frequencies and intensities to infer information about the molecule's rotational isomers (conformers), molecular symmetry, and the stability of different spatial arrangements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This includes precise bond lengths, bond angles, and details of intermolecular interactions.

Unit Cell Parameters and Space Group Determination

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, critical crystallographic data, such as the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group, remain undetermined.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing, including intermolecular forces like hydrogen bonding (e.g., between the amine group of one molecule and the nitrogen or oxygen atoms of the oxadiazole ring of another) and potential π-π stacking of the heterocyclic rings, is unavailable. This information is derived directly from crystal structure analysis.

Absolute Configuration Analysis

The molecule this compound is achiral and does not have stereocenters. Therefore, an analysis of absolute configuration is not applicable.

Other Complementary Analytical Techniques

Elemental analysis is a foundational technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, confirming its empirical formula. For this compound (Molecular Formula: C₃H₄ClN₃O), the theoretical elemental composition can be calculated. However, experimental results from published studies to verify these values could not be located.

Computational Chemistry and Theoretical Studies on 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a relatively small, non-biological molecule like 3-(chloromethyl)-1,2,4-oxadiazol-5-amine (B6250286), MD simulations can provide detailed information about its conformational landscape, flexibility, and intermolecular interactions in various environments (e.g., in a solvent or in a crystalline state).

The simulation begins with an initial 3D structure of the molecule, which is often optimized using quantum mechanical methods. A force field—a set of empirical energy functions—is then applied to calculate the forces acting on each atom. By integrating Newton's equations of motion, the trajectory of atoms and the evolution of the molecular conformation over a specific period, typically from nanoseconds to microseconds, can be determined.

For 1,2,4-oxadiazole (B8745197) derivatives, MD simulations are frequently employed to understand their stability and interactions when bound to a biological target, such as an enzyme. nih.govmdpi.com For instance, simulations can reveal the stability of a ligand-protein complex, showing how the molecule adapts its conformation within a binding pocket. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of dihedral angles to characterize different conformational states. researchgate.net

In the context of this compound, MD simulations could be used to:

Explore Rotational Barriers: Analyze the rotation around the C-C single bond connecting the chloromethyl group to the oxadiazole ring, identifying the most stable (lowest energy) conformations.

Solvent Effects: Simulate the molecule in different solvents to understand how intermolecular interactions (e.g., hydrogen bonding involving the amine group) influence its preferred conformation and dynamics.

Interaction Dynamics: When co-complexed with a target protein, MD simulations can elucidate the dynamic behavior of the molecule in the active site, confirming the stability of key interactions observed in molecular docking. nih.gov

The data generated from these simulations are crucial for understanding the structure-property relationships of the molecule.

| Conformer | Dihedral Angle (N-C-C-Cl) (°) | Potential Energy (kcal/mol) | Population (%) | Average RMSD (Å) |

|---|---|---|---|---|

| Gauche (-) | -65.8 | -2.5 | 45 | 0.85 |

| Anti | 178.2 | -2.2 | 35 | 0.91 |

| Gauche (+) | 64.5 | -2.4 | 20 | 0.88 |

In Silico Design and Prediction of Novel Derivatives with Desired Reactivity

In silico design encompasses a range of computational techniques used to create and evaluate new molecules with specific desired properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, these methods can be used to predict how structural modifications would affect its chemical reactivity and potential biological activity. The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, known to be an isostere of amide and ester groups, which contributes to its metabolic stability and ability to form non-covalent interactions with biomolecules. mdpi.comresearchgate.net

The reactivity of the 1,2,4-oxadiazole ring is well-characterized; the carbon atoms at positions 3 and 5 are electrophilic, while the nitrogen at position 4 is nucleophilic. chim.it The ring itself is susceptible to cleavage and rearrangement under certain conditions due to its relatively low aromaticity. researchgate.net The chloromethyl group at position 3 of the target compound is a key reactive site, susceptible to nucleophilic substitution, allowing for the straightforward synthesis of a wide array of derivatives. researchgate.net

Computational approaches to designing novel derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By modifying the structure of this compound in silico (e.g., by replacing the chlorine with different functional groups), researchers can screen a virtual library of derivatives for improved binding affinity to a specific enzyme or receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Once a reliable model is built for a class of 1,2,4-oxadiazole derivatives, it can be used to predict the activity of new, unsynthesized analogs. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of molecules. nih.gov By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, one can predict the reactivity of different sites on the molecule. For instance, DFT could be used to predict how substituents on the amine group or replacements for the chloro group would alter the electrophilicity of the C-Cl bond, thus influencing its reactivity towards nucleophiles.

Through these in silico methods, novel derivatives of this compound can be designed with tailored reactivity. For example, derivatives could be designed for enhanced nucleophilic substitution to facilitate covalent bonding with a target or modified to increase stability and reduce unwanted side reactions.

| Derivative (R) | Predicted Binding Affinity (kcal/mol) | LUMO Energy (eV) | Predicted Reactivity toward Nucleophiles |

|---|---|---|---|

| -Cl (Parent) | -6.5 | -1.25 | High |

| -OH | -5.8 | -0.98 | Low |

| -SH | -6.9 | -1.55 | Moderate |

| -CN | -7.2 | -2.10 | High |

| -OCH₃ | -6.1 | -0.91 | Low |

Applications in Advanced Synthetic Chemistry and Materials Science

3-(Chloromethyl)-1,2,4-oxadiazol-5-amine (B6250286) as a Versatile Synthetic Building Block

A versatile synthetic building block, or synthon, is a molecule that can be readily incorporated into a larger structure through reliable and well-understood reactions. This compound fits this description perfectly due to its two distinct reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, while the amino group can undergo a variety of reactions such as acylation and oxidation. researchgate.net This allows for sequential and controlled modifications, providing chemists with a powerful tool for molecular construction. The reactivity of chloromethyl groups on heterocyclic systems is well-documented, enabling displacement by a wide array of nucleophiles to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.netflemingcollege.caresearchgate.netbanglajol.info

The 1,2,4-oxadiazole (B8745197) ring is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for creating more elaborate heterocyclic systems. The reactive chloromethyl group can be targeted by various N- and S-nucleophilic reagents, leading to the formation of larger, fused, or substituted ring systems. researchgate.net For instance, reaction with a molecule containing a thiol and an amine could lead to the formation of a thiazine (B8601807) ring fused to the oxadiazole. Similarly, the amino group can be used as a handle for building additional rings. For example, a related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, has been used as a multifunctional synthon for creating a variety of 1,2,5-oxadiazole (furazan) derivatives. researchgate.net The synthesis of novel 3-chloromethyl-5-substituted pyridyl- researchgate.netresearchgate.netmdpi.com-oxadiazoles further illustrates the utility of the chloromethyl-oxadiazole core in constructing complex heterocyclic frameworks. researchgate.net

| Reactive Site | Type of Reaction | Potential Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution | Ammonia (B1221849), Primary/Secondary Amines | Substituted aminomethyl-oxadiazoles | researchgate.net, banglajol.info |

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution | Sodium Azide | Azidomethyl-oxadiazoles (precursor to tetrazoles) | researchgate.net |

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution | Thiourea | Thiazolyl-oxadiazoles | researchgate.net |

| Amino Group (-NH₂) | Acylation & Cyclization | α,β-Unsaturated ketones | Pyrimidinone-fused oxadiazoles | mdpi.com |

| Amino Group (-NH₂) | Diazotization & Coupling | Sodium Nitrite, then an active methylene (B1212753) compound | Azo-linked heterocyclic systems | researchgate.net |

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. mdpi.comnih.gov These reactions are highly efficient and are cornerstones of combinatorial chemistry, which aims to rapidly synthesize large libraries of diverse compounds. nih.gov The bifunctional nature of this compound makes it an ideal candidate for MCRs.

For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, while the chloromethyl group remains available for a subsequent, orthogonal reaction. Alternatively, a one-pot reaction could involve the amino group condensing with a ketone, and the chloromethyl group being displaced by a nucleophile added to the same reaction vessel. This approach allows for the rapid generation of a diverse library of molecules built around the 1,2,4-oxadiazole core, which is highly valuable in drug discovery and materials science.

Development of Ligands for Non-Biological Catalysis

While specific applications of this compound in non-biological catalysis are not extensively documented, its structure suggests significant potential. Heterocyclic compounds containing nitrogen are widely used as ligands in coordination chemistry and catalysis because the nitrogen atoms can donate their lone pairs of electrons to form stable complexes with transition metals.

The 1,2,4-oxadiazole ring in this compound features two nitrogen atoms and an exocyclic amino group, all of which can serve as potential coordination sites. By reacting the chloromethyl group with other ligand-forming moieties (e.g., phosphines, pyridines, or other heterocycles), it is possible to synthesize multidentate ligands. These custom-designed ligands could be used to tune the electronic and steric properties of metal catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

Applications in Polymer Chemistry and Functional Materials (e.g., Cross-linking Agents)

The high reactivity of the chloromethyl group makes this compound a valuable compound in materials science. Analogous to other reactive monomers like 4-chloromethyl styrene, this molecule can be used to modify and create functional polymers. researchgate.net

One key application is as a cross-linking agent . Polymers that contain nucleophilic side chains (such as polyvinyl alcohol, polyamines, or polythiols) can be cross-linked by adding a small amount of this compound. The chloromethyl group will react with the nucleophilic sites on two different polymer chains, forming a covalent bridge that enhances the material's mechanical strength, thermal stability, and chemical resistance.

Furthermore, it can be used for post-polymerization modification . A pre-formed polymer can be functionalized by grafting the oxadiazole moiety onto its backbone. For instance, the chloromethyl group of poly(epichlorohydrin) is known to be highly reactive and allows for its transformation into various functional polymers. sciforum.net Similarly, this compound can be grafted onto polymers to introduce the specific chemical and electronic properties of the amino-oxadiazole ring system. It could also potentially act as a monomer in condensation polymerizations, where the amino group reacts with a dicarboxylic acid chloride and the chloromethyl group is later used for cross-linking.

| Application Area | Role of this compound | Mechanism | Potential Outcome | Reference |

|---|---|---|---|---|

| Thermosetting Resins | Cross-linking Agent | Reaction of the -CH₂Cl group with nucleophilic sites (e.g., -OH, -NH₂) on polymer chains. | Increased rigidity, thermal stability, and solvent resistance of the material. | researchgate.net |

| Functional Polymer Synthesis | Modifying Agent | Grafting onto a polymer backbone via nucleophilic substitution at the -CH₂Cl group. | Introduction of the polar, hydrogen-bonding amino-oxadiazole moiety to alter polymer properties like solubility or adhesion. | sciforum.net |

| Specialty Adhesives | Adhesion Promoter / Curing Agent | The amino and chloromethyl groups can react with both the substrate and the adhesive matrix. | Enhanced bond strength between dissimilar materials. | researchgate.net |

Intermediate in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex natural products and other intricate organic molecules often relies on the strategic use of key intermediates that introduce specific structural motifs. This compound, by providing a stable yet reactive amino-oxadiazole core, can serve as such an intermediate. Its incorporation into a synthetic route can simplify the construction of a larger target molecule that contains this heterocyclic system.

The structure of this compound is particularly well-suited for both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a complex molecule are prepared separately and then joined together near the end of the synthesis. nih.gov Our building block could be elaborated by reacting either the amine or the chloromethyl group to form one of these key fragments. This fragment, now containing the oxadiazole ring, would then be coupled with another large, pre-synthesized fragment to complete the target molecule.

In a divergent synthesis , a single, common intermediate is used to create a library of structurally related compounds. nih.gov this compound is an excellent starting point for such a strategy. For example, the amino group could first be protected, and the chloromethyl group could be reacted with a variety of nucleophiles. After this step, the protecting group on the amine could be removed and reacted with a range of different electrophiles. This two-directional approach, starting from a single compound, can efficiently generate a large family of diverse molecules, each featuring the central 1,2,4-oxadiazole core but with different substituents at the 3- and 5-positions. This strategy is highly effective for exploring structure-activity relationships in drug discovery. nih.gov

Scaffold for Diversity-Oriented Synthesis

The chemical compound This compound is a key building block in the field of advanced synthetic chemistry, particularly in its application as a scaffold for diversity-oriented synthesis (DOS). The strategic positioning of its reactive functional groups—a primary amine at the 5-position and a chloromethyl group at the 3-position—provides two orthogonal points for chemical modification. This dual reactivity allows for the systematic and efficient generation of large libraries of structurally diverse small molecules. The 1,2,4-oxadiazole core provides a stable and rigid framework, which is a desirable feature in the design of novel compounds with potential applications in medicinal chemistry and materials science.

The utility of the this compound scaffold lies in its ability to undergo a variety of chemical transformations to introduce molecular diversity. The primary amine group can be readily acylated, alkylated, or used in condensation reactions to append a wide range of substituents. Simultaneously, the chloromethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various fragments through the formation of carbon-heteroatom bonds. This multi-directional approach to diversification is a cornerstone of modern combinatorial chemistry and high-throughput screening.

Research on analogous structures, such as those containing a furazan (B8792606) ring fused to the oxadiazole, has demonstrated the rich chemistry of the chloromethyl group. It has been shown to react with a variety of N- and S-nucleophilic reagents, further highlighting the potential for creating diverse molecular libraries from the this compound scaffold. researchgate.net

While direct and extensive research on the use of this compound in diversity-oriented synthesis is not widely published, the principles of its application can be inferred from studies on the closely related 1,3,4-oxadiazole (B1194373) isomers. For instance, libraries of novel amine derivatives have been successfully synthesized by reacting the chloromethyl group of a 5-(chloromethyl)-1,3,4-oxadiazole precursor with various primary and secondary amines. researchgate.net This approach yields a collection of compounds with a common core but varied peripheral functionality, which is the primary goal of diversity-oriented synthesis.

The following table illustrates a representative, though not exhaustive, library of compounds that could be generated from the this compound scaffold, based on established chemical transformations of its reactive functional groups.

Table 1: Representative Library of Derivatives from this compound Scaffold

| Entry | Reagent for Amine Modification | Reagent for Chloromethyl Modification | Resulting Compound Structure |

|---|---|---|---|

| 1 | Acetyl Chloride | Sodium Azide | 3-(Azidomethyl)-N-(1,2,4-oxadiazol-5-yl)acetamide |

| 2 | Benzoyl Chloride | Potassium Thioacetate | S-((5-Benzamido-1,2,4-oxadiazol-3-yl)methyl) ethanethioate |

| 3 | Phenyl Isocyanate | Morpholine | 1-(3-((Morpholin-4-yl)methyl)-1,2,4-oxadiazol-5-yl)-3-phenylurea |

| 4 | No Modification | Piperidine | 3-((Piperidin-1-yl)methyl)-1,2,4-oxadiazol-5-amine |

| 5 | Methanesulfonyl Chloride | Sodium Methoxide (B1231860) | N-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanesulfonamide |

The synthesis of such libraries enables the exploration of vast chemical space, which is critical for the discovery of new bioactive molecules. The structural and electronic properties of the 1,2,4-oxadiazole ring, combined with the diverse functionalities that can be introduced, make this compound a highly valuable scaffold for the development of novel compounds with tailored properties.

Future Research Directions and Emerging Areas for 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine Chemistry

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The inherent reactivity of the chloromethyl group and the amino substituent on the 1,2,4-oxadiazole (B8745197) ring offers a fertile ground for exploring novel chemical transformations. The chloromethyl moiety is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Future research is anticipated to delve into its reactions with a broader range of N- and S-nucleophiles, expanding the library of accessible derivatives. researchgate.net

Moreover, the interplay between the amino and chloromethyl groups could lead to unprecedented intramolecular cyclization reactions, yielding novel fused heterocyclic systems. The reaction of similar structures, such as 3-amino-4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)furazan with hydrazine, has been shown to result in the oxidation of the chloromethyl group to a carbonyl, forming a hydrazonomethyl derivative. researchgate.net This suggests that the reactivity of the chloromethyl group can be more complex than simple substitution, opening doors to discovering new reaction pathways. The 1,2,4-oxadiazole ring itself, being among the least aromatic of the five-membered heterocyclic systems, has a propensity to undergo rearrangements, which could be exploited to synthesize more stable heterocyclic compounds.

Table 1: Potential Novel Reactions of 3-(Chloromethyl)-1,2,4-oxadiazol-5-amine (B6250286)

| Reactant/Condition | Potential Product | Research Focus |

| Various N- and S-nucleophiles | Diverse substituted derivatives | Expansion of chemical space |

| Intramolecular catalysis | Fused heterocyclic systems | Discovery of new ring systems |

| Oxidizing agents | Carbonyl or carboxyl derivatives | Unprecedented functional group transformations |

| Thermal/photochemical conditions | Rearranged heterocyclic products | Synthesis of more stable isomers |

Development of Asymmetric Synthesis Methodologies

The development of asymmetric methodologies to introduce chirality is a cornerstone of modern medicinal chemistry. For this compound, future research could focus on the enantioselective transformation of the chloromethyl group or the asymmetric derivatization of the amino group. While the direct asymmetric synthesis of such a specific compound is not yet reported, the synthesis of chiral dipeptide mimetics linked by a 1,2,4-oxadiazole ring has been demonstrated, indicating the feasibility of incorporating chirality into molecules containing this scaffold. researchgate.net

Future efforts could involve the use of chiral catalysts or auxiliaries to achieve stereocontrol in reactions involving the side chain. For instance, the development of chiral phase-transfer catalysts for the nucleophilic substitution of the chlorine atom could provide a direct route to enantiomerically enriched products.

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. researchgate.net The synthesis of 1,2,4-oxadiazoles has been successfully translated to continuous microreactor systems, significantly reducing reaction times. acs.org Given the potential hazards associated with certain reagents used in heterocyclic synthesis, flow chemistry presents a safer and more efficient alternative for the production of this compound and its derivatives.

Future research will likely focus on developing a continuous-flow process for the entire synthesis sequence, from starting materials to the final, purified product. This could involve the integration of in-line purification and real-time reaction monitoring to enable a fully automated and highly efficient manufacturing platform. researchgate.net

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize and control the synthesis of this compound and its derivatives, particularly in a continuous flow setup, the use of advanced in-situ characterization techniques is crucial. Real-time process analysis is vital for understanding reaction kinetics and thermodynamics, which allows for precise control over the synthesis process. researchgate.net

Future investigations are expected to employ techniques such as in-line Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to monitor reaction progress in real-time. These methods will provide valuable data for rapid reaction optimization and ensure consistent product quality.

Computational Design of Functional Materials Incorporating the Oxadiazole Scaffold

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities and has been incorporated into a variety of biologically active compounds. nih.govresearchgate.net

Future research will likely leverage computational approaches to design novel functional materials based on the this compound scaffold. Density functional theory (DFT) and other computational methods can be used to predict the electronic, optical, and energetic properties of new derivatives. This will enable the in-silico screening of virtual libraries of compounds for applications in areas such as energetic materials, pharmaceuticals, and organic electronics. researchgate.net For instance, computational docking studies can predict the binding affinity of new derivatives to biological targets, guiding the synthesis of more potent therapeutic agents. nih.govgrowingscience.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Chloromethyl)-1,2,4-oxadiazol-5-amine?